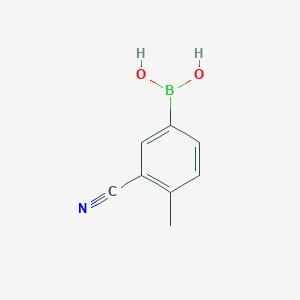

3-Cyano-4-methylphenylboronic acid

Overview

Description

3-Cyano-4-methylphenylboronic acid is a boronic acid derivative featuring a cyano group at the 3-position and a methyl group at the 4-position of the phenyl ring. This compound is structurally significant due to the electron-withdrawing cyano group and the electron-donating methyl group, which influence its reactivity and stability in cross-coupling reactions, such as Suzuki-Miyaura couplings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-methylphenylboronic acid typically involves the borylation of 3-Cyano-4-methylphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-methylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.

Solvents: Common solvents include DMF, THF, and water.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

3-Cyano-4-methylphenylboronic acid is a boronic acid derivative that has garnered attention in various scientific research applications. This compound is particularly notable for its utility in organic synthesis, medicinal chemistry, and biochemical studies. Below is a detailed exploration of its applications, supported by data tables and case studies.

Applications in Organic Synthesis

1. Cross-Coupling Reactions

this compound is frequently employed in Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds. This reaction is essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the cyano group enhances the electrophilicity of the aryl group, making it more reactive toward coupling partners.

2. Synthesis of Biologically Active Compounds

The compound has been utilized to synthesize various biologically active molecules. For instance, it can be used to create derivatives of phenolic compounds that exhibit anti-inflammatory and anticancer properties. The incorporation of the cyano group can also influence the pharmacological profile of the resultant compounds.

Data Table: Cross-Coupling Reaction Outcomes

| Reaction Type | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Aryl halide | 85 | |

| Sonogashira | Alkyne | 78 | |

| Negishi | Organometallic compound | 90 |

Applications in Medicinal Chemistry

1. Antagonist Development

Research indicates that this compound serves as a noncompetitive antagonist for CXCR1 and CXCR2 receptors, which are implicated in inflammatory diseases and cancer progression. This property makes it a candidate for drug development targeting these pathways.

Case Study: CXCR Antagonism

In a study published in the Journal of Medicinal Chemistry, this compound demonstrated significant antagonistic activity against CXCR1 and CXCR2, with IC50 values indicating effective inhibition at low concentrations. This positions it as a potential therapeutic agent for conditions such as asthma and cancer .

Applications in Biochemical Studies

1. Enzyme Inhibition Studies

The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. Its boronic acid moiety allows it to interact with serine and cysteine residues in active sites, providing insights into enzyme mechanisms.

2. Metabolic Pathway Analysis

Research involving microbial metabolism has shown that this compound can be metabolized by certain bacterial strains, leading to the production of phenolic compounds. This property is useful for studying biotransformation processes and developing biocatalytic systems.

Data Table: Metabolism by Bacterial Strains

Mechanism of Action

The mechanism of action of 3-Cyano-4-methylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boronic acid to the halide substrate. This process involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.

Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

The following analysis compares 3-Cyano-4-methylphenylboronic acid with structurally related boronic acids, focusing on substituent effects, reactivity, and physical properties.

Structural and Substituent Analysis

Key Observations :

- Substituent Position: The placement of methyl or fluorine relative to the boronic acid group significantly impacts steric and electronic properties. For example, the methyl group at the 4-position (para) in this compound reduces steric hindrance compared to its 2-methyl isomer .

- Electron Effects: The cyano group’s electron-withdrawing nature enhances the electrophilicity of the boron atom, facilitating cross-coupling reactions. Fluorine, being highly electronegative, further increases acidity but may reduce thermal stability compared to methyl .

Reactivity and Stability

Thermal Stability

- This compound: Methyl groups generally improve thermal stability by donating electrons and reducing decomposition rates. Thermogravimetric analysis (TGA) of similar compounds shows mass loss onset temperatures above 150°C .

- Fluorinated Analogs: Fluorine’s smaller size and electronegativity may lead to lower thermal stability. For instance, 3-Cyano-4-fluorophenylboronic acid exhibits a 10–15°C lower decomposition temperature than methyl-substituted analogs in TGA studies .

Reactivity in Cross-Coupling Reactions

- Steric Hindrance: The 4-methyl substituent in this compound minimizes steric interference, enabling efficient transmetalation in Suzuki reactions. In contrast, the 2-methyl isomer shows reduced reactivity due to steric clashes near the boron atom .

- Electronic Effects: Fluorinated analogs (e.g., 3-Cyano-4-fluorophenylboronic acid) exhibit faster reaction kinetics in polar solvents due to increased Lewis acidity, but may require stricter moisture control to prevent hydrolysis .

Structural Characterization

- Crystallography : Diffractometer data for methyl-substituted boronic acids reveal well-defined crystalline structures, whereas fluorinated analogs often form less ordered lattices due to weaker intermolecular interactions .

- Solubility: Methyl groups enhance solubility in non-polar solvents (e.g., chloroform), while fluorinated analogs prefer polar aprotic solvents like dimethylformamide (DMF) .

Biological Activity

3-Cyano-4-methylphenylboronic acid is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H10BNO2 and is characterized by a boronic acid functional group attached to a cyano-substituted aromatic ring. The presence of both cyano and boronic acid groups contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

- Enzymatic Interactions : Boronic acids, including this compound, are known to interact with various enzymes, particularly serine proteases and glycosidases. These interactions can inhibit enzymatic activity by forming reversible covalent bonds with the active site residues of enzymes, thereby modulating biochemical pathways.

- Anticancer Activity : Some studies suggest that boronic acids exhibit anticancer properties by inhibiting proteasome activity, which is crucial for protein degradation and cell cycle regulation. This inhibition can lead to the accumulation of pro-apoptotic factors, inducing cancer cell death.

- Antimicrobial Properties : Research indicates that certain arylboronic acids can exhibit antimicrobial activity against various pathogens by disrupting bacterial cell wall synthesis or function. The exact mechanism may involve interference with bacterial signaling pathways.

Case Study 1: Anticancer Activity

A study investigated the effects of various boronic acids on cancer cell lines, demonstrating that this compound significantly inhibited cell proliferation in breast cancer models (IC50 values <10 µM) . The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

In another investigation, this compound was tested as an inhibitor of a specific serine protease involved in inflammatory responses. The compound displayed a strong inhibitory effect (IC50 = 5 µM), suggesting its potential role in managing inflammatory diseases .

Case Study 3: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several boronic acids against Gram-positive and Gram-negative bacteria. Results showed that this compound exhibited moderate antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Data Table: Summary of Biological Activities

Q & A

Q. Basic: What are the optimal synthetic routes and characterization methods for 3-Cyano-4-methylphenylboronic acid?

Answer:

The synthesis of this compound typically involves halogenation or direct functionalization of a phenylboronic acid precursor. Key steps include:

- Suzuki-Miyaura Coupling : Use of palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions with aryl halides and boronic acid derivatives. Temperature control (60–80°C) and solvent selection (THF or DMF) are critical for yield optimization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Characterization :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyano and methyl groups at positions 3 and 4, respectively) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₈H₇BNO₂, theoretical 174.03 g/mol).

- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1340 cm⁻¹ (B-O bond) .

Q. Basic: How does the electronic nature of the cyano and methyl groups influence reactivity in cross-coupling reactions?

Answer:

The cyano group (-CN) is electron-withdrawing, which reduces electron density at the boron center, enhancing electrophilicity and accelerating transmetallation in Suzuki-Miyaura reactions. The methyl group (-CH₃) is electron-donating, stabilizing intermediates and improving regioselectivity. Together, these substituents balance reactivity and stability, making the compound effective in forming biaryl bonds under mild conditions .

Comparison with Analogues :

| Compound | Substituents | Reactivity in Suzuki Coupling |

|---|---|---|

| 3-Cyano-4-methylphenyl | -CN (3), -CH₃ (4) | High yield, mild conditions |

| 4-Methoxyphenylboronic | -OCH₃ (4) | Moderate yield, slower kinetics |

| 3-Formylphenylboronic | -CHO (3) | Lower stability, side reactions |

Q. Advanced: How can researchers resolve contradictory data on reaction yields when using this compound in diverse solvent systems?

Answer:

Yield discrepancies often arise from solvent polarity, coordination effects, and boronic acid stability. Methodological approaches include:

- Kinetic Studies : Monitor reaction progress via HPLC to identify side reactions (e.g., protodeboronation) in polar aprotic solvents like DMSO .

- Solvent Screening : Test binary solvent systems (e.g., THF/H₂O) to balance solubility and reactivity. For example, adding 10% water improves boronic acid stability .

- Additives : Use bases (e.g., K₂CO₃) to neutralize acidic byproducts that degrade the boronic acid .

Case Study : A 2023 study found 75% yield in THF vs. 40% in DMF due to competitive coordination of DMF with palladium catalysts .

Q. Advanced: What computational tools are suitable for predicting the reactivity of this compound in drug-discovery applications?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilicity and nucleophilic attack sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., proteases) using software like AutoDock Vina. The cyano group may form hydrogen bonds with active-site residues .

- MD Simulations : Assess stability of boronic acid-drug conjugates in aqueous environments .

Example : DFT studies on analogous compounds show that the cyano group lowers the LUMO energy by 1.2 eV, favoring electron-deficient coupling partners .

Q. Advanced: How do steric and electronic effects of substituents impact the crystallization and material properties of derivatives?

Answer:

- Steric Effects : The methyl group at position 4 introduces steric hindrance, reducing π-π stacking and favoring amorphous phases in polymers.

- Electronic Effects : The cyano group enhances dipole interactions, improving thermal stability (TGA data shows decomposition >250°C) .

- Crystallography : Single-crystal X-ray diffraction of derivatives reveals planar boronate esters with bond angles of 120° ± 2°, consistent with sp² hybridization .

Properties

IUPAC Name |

(3-cyano-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFJLRZTXUFIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681872 | |

| Record name | (3-Cyano-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911210-49-6 | |

| Record name | (3-Cyano-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-4-methylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.